Karnamicin A3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

122535-50-6 |

|---|---|

Molecular Formula |

C18H25N3O6S |

Molecular Weight |

411.5 g/mol |

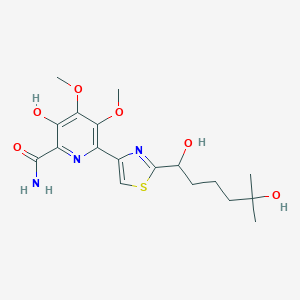

IUPAC Name |

6-[2-(1,5-dihydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C18H25N3O6S/c1-18(2,25)7-5-6-10(22)17-20-9(8-28-17)11-14(26-3)15(27-4)13(23)12(21-11)16(19)24/h8,10,22-23,25H,5-7H2,1-4H3,(H2,19,24) |

InChI Key |

SLGIYKKQFKFKME-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |

Canonical SMILES |

CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |

Origin of Product |

United States |

Q & A

Q. What are the standard methods for isolating and purifying Karnamicin A3 from microbial sources?

To isolate this compound, researchers typically use fermentation of the producing strain (e.g., Streptomyces species) under optimized conditions (pH, temperature, aeration). Crude extracts are then subjected to solvent partitioning (e.g., ethyl acetate for secondary metabolites) followed by chromatographic techniques like HPLC or size-exclusion chromatography. Purity is confirmed via NMR and high-resolution mass spectrometry (HRMS), with quantification using calibrated standards .

Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic methods:

- NMR (1D/2D experiments like COSY, HSQC, HMBC) to establish connectivity and stereochemistry.

- HRMS for molecular formula confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration. Discrepancies in spectral data should be resolved by repeating experiments under controlled conditions (e.g., solvent, temperature) and comparing with literature .

Q. What in vitro assays are commonly used to assess this compound’s antibacterial activity?

Standard assays include:

- Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.

- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.

- Synergy testing with other antibiotics using checkerboard assays. Controls must include reference strains (e.g., ATCC standards) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s molecular target in multidrug-resistant pathogens?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : Affinity chromatography with this compound-linked beads to capture binding partners.

- Metabolomics : NMR-based flux analysis to detect disrupted metabolic pathways. Target validation requires genetic knockout/complementation studies and in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental strategies address contradictory reports on this compound’s cytotoxicity in eukaryotic cell lines?

Key steps include:

- Standardizing protocols : Uniform cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture conditions.

- Purity verification : HPLC-UV/HRMS to confirm compound integrity.

- Mechanistic assays : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways. Statistical meta-analysis of published data can identify confounding variables (e.g., serum concentration in media) .

Q. How should researchers optimize the total synthesis of this compound to improve yield and scalability?

Retrosynthetic analysis should prioritize convergent routes:

- Modular synthesis : Separate synthesis of glycoside and polyketide moieties.

- Catalytic asymmetric steps : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereocontrol.

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. What methodologies are effective for studying this compound resistance development in bacterial populations?

Resistance studies involve:

- Serial passage assays : Expose bacteria to sub-MIC doses over 20–30 generations.

- Genomic sequencing : Identify mutations in putative target genes (e.g., rRNA methyltransferases).

- Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in absence of drug. Cross-resistance profiling against other antibiotics is critical to assess clinical relevance .

Data Analysis and Contradiction Resolution

Q. How can conflicting bioactivity data for this compound across research groups be systematically resolved?

- Reproducibility checks : Independent replication in ≥3 labs with shared protocols.

- Data harmonization : Use standardized metrics (e.g., IC₅₀ vs. EC₅₀) and adjust for batch effects.

- Public datasets : Deposit raw data in repositories like ChEMBL for cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. How should researchers prioritize follow-up studies when this compound shows off-target effects in phenotypic screens?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.